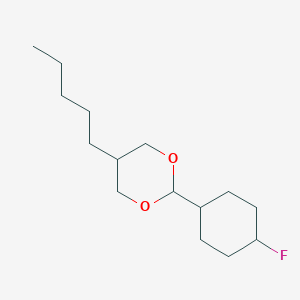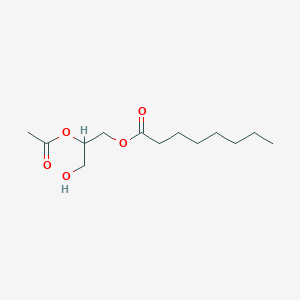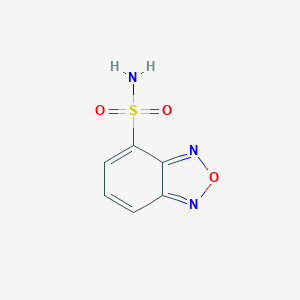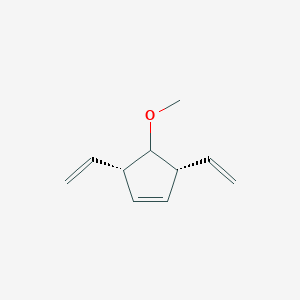![molecular formula C17H22O2 B037985 (6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol CAS No. 114624-39-4](/img/structure/B37985.png)
(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abn-delta(8)-tetrahydrocannabinol is a cannabinoid compound found in trace amounts in hemp and cannabis. It is chemically similar to delta-9-tetrahydrocannabinol, the primary intoxicating compound in the cannabis plant, but with a slightly different chemical structure that results in a milder effect .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Abn-delta(8)-tetrahydrocannabinol typically involves the extraction of cannabidiol from hemp, followed by a chemical reaction to convert cannabidiol into Abn-delta(8)-tetrahydrocannabinol. This process often uses an acid reagent to trigger the chemical reaction, which is then neutralized with an alkaline material .
Industrial Production Methods
In industrial settings, the production of Abn-delta(8)-tetrahydrocannabinol involves large-scale extraction and conversion processes. These methods are designed to maximize yield and purity while ensuring compliance with regulatory standards. The use of advanced extraction technologies and purification techniques is common to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
Abn-delta(8)-tetrahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized cannabinoids, while reduction can yield reduced forms of Abn-delta(8)-tetrahydrocannabinol. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Abn-delta(8)-tetrahydrocannabinol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of cannabinoids.
Biology: Researchers study its effects on biological systems, including its interactions with cannabinoid receptors in the body.
Medicine: It is investigated for its potential therapeutic effects, such as pain relief, anti-inflammatory properties, and anti-anxiety effects.
Wirkmechanismus
Abn-delta(8)-tetrahydrocannabinol exerts its effects by interacting with the endocannabinoid system in the body. It binds to cannabinoid receptors, particularly CB1 and CB2 receptors, which are involved in regulating various physiological processes. This interaction can modulate neurotransmitter release, leading to its observed effects on mood, pain perception, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Delta-9-tetrahydrocannabinol: The primary intoxicating compound in cannabis, known for its potent psychoactive effects.
Cannabidiol: A non-intoxicating cannabinoid with various therapeutic properties.
Delta-10-tetrahydrocannabinol: Another cannabinoid with similar but distinct effects compared to delta-8 and delta-9-tetrahydrocannabinol.
Uniqueness
Abn-delta(8)-tetrahydrocannabinol is unique due to its milder psychoactive effects compared to delta-9-tetrahydrocannabinol. This makes it an attractive option for individuals seeking the benefits of cannabinoids without the intense high associated with delta-9-tetrahydrocannabinol .
Eigenschaften
CAS-Nummer |
114624-39-4 |
|---|---|
Molekularformel |
C17H22O2 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol |
InChI |
InChI=1S/C17H22O2/c1-10-5-6-14-13(7-10)16-11(2)8-12(18)9-15(16)19-17(14,3)4/h5,8-9,13-14,18H,6-7H2,1-4H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
XAYRLUBHJAOWEN-ZIAGYGMSSA-N |
Isomerische SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3C)O)OC2(C)C |
SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C |
Kanonische SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C |
Synonyme |
abn-delta(8)-tetrahydrocannabinol abn-delta(8)-THC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)


![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)









![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)
